

Technical Support Center: (S)-HH2853

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Compound of Interest

Compound Name:	(S)-HH2853
CAS No.:	2202678-05-3
Cat. No.:	B15144053

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Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The data presented is based on publicly available results from human clinical trials. Specific details regarding preclinical toxicology in animal models are limited in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is **(S)-HH2853** and what is its mechanism of action?

A1: **(S)-HH2853** is an orally bioavailable, potent, and selective dual inhibitor of the histone methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the methylation of histone H3 on lysine 27 (H3K27). By inhibiting both EZH1 and EZH2, **(S)-HH2853** leads to a decrease in H3K27 methylation, which in turn alters gene expression patterns and results in the decreased proliferation of cancer cells.[1] Preclinical models have shown its anti-tumor activity in various cancer types, including those with mutations in the SWI/SNF complex.[2]

Q2: What are the most commonly observed adverse events with HH2853 in clinical trials?

A2: Based on Phase I and Ib clinical trial data in patients with relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors, the most frequently reported treatment-related adverse events (TRAEs) include diarrhea, increased blood bilirubin, and anemia.[3] Hematological toxicities such as decreased platelet count, decreased white blood cell count, and decreased neutrophil count have also been observed.[3] Most of these events were reported to be reversible or clinically manageable.

Q3: Has a maximum tolerated dose (MTD) for HH2853 been established in clinical trials?

A3: In a Phase I study, dose-limiting toxicities (DLTs) were observed at the 800 mg twice-daily dose level. However, a maximum tolerated dose (MTD) was not reached. The recommended Phase II dose (RP2D) was determined to be 400 mg twice daily.[3][4]

Q4: Are there any specific patient populations that might be more susceptible to HH2853 toxicity?

A4: While the available data does not explicitly stratify toxicity by patient sub-populations, standard clinical monitoring is crucial. Patients with pre-existing hematological conditions or hepatic impairment may require closer observation, given the nature of the observed adverse events (anemia, thrombocytopenia, increased bilirubin).

Q5: What should I do if I observe unexpected toxicity in my preclinical animal models?

A5: If you encounter unexpected toxicities in your animal models, consider the following troubleshooting steps:

- **Vehicle Control:** Ensure that the vehicle used to formulate **(S)-HH2853** is not contributing to the observed toxicity by including a vehicle-only control group.
- **Dose Reduction:** The clinical data suggests a dose-dependent increase in adverse events. A dose-response study to identify a better-tolerated dose in your specific animal model is recommended.
- **Route of Administration:** While **(S)-HH2853** is orally bioavailable, ensure consistent and accurate dosing. If using oral gavage, check for any signs of procedural distress or injury.

- **Animal Health Monitoring:** Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and hematological and clinical chemistry analysis to detect early signs of toxicity.
- **Histopathology:** Conduct thorough histopathological examination of key organs to identify any target organ toxicity.

Quantitative Data Summary

Note: The following data is derived from human clinical trials of HH2853, as specific quantitative toxicity data from animal models is not publicly available.

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in Human Clinical Trials

Adverse Event Category	Most Common TRAEs (Any Grade)	Most Common Grade ≥ 3 TRAEs
Gastrointestinal	Diarrhea	Diarrhea
Hematological	Anemia, Platelet count decreased, White blood cell count decreased, Neutrophil count decreased	Anemia, Platelet count decreased, White blood cell count decreased, Neutrophil count decreased
Hepatic	Blood bilirubin increased	Blood bilirubin increased
General	Rash, Hypokalemia, Hyperuricemia, Alopecia	Hypokalemia, Blood creatine phosphokinase increased, Hyperglycemia

Data compiled from published Phase I and Ib clinical trial results.^[3]

Experimental Protocols

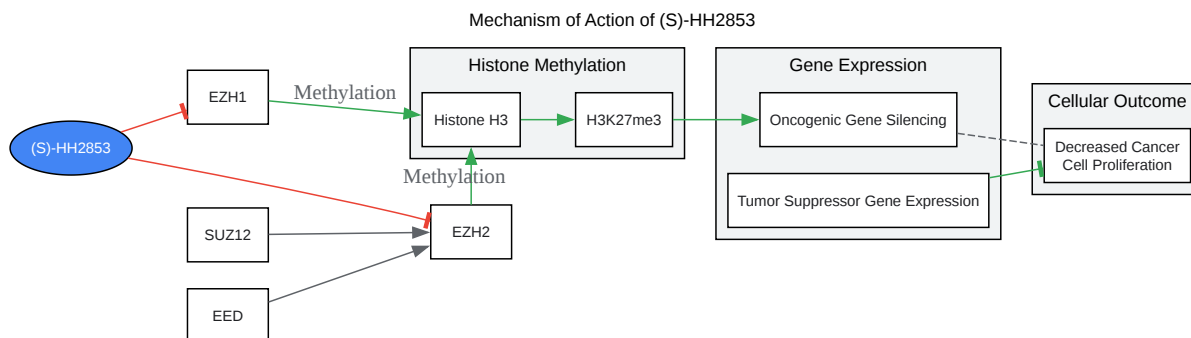
The following provides a general overview of the methodology used in the Phase I clinical trial of HH2853. Researchers should adapt these principles to their specific preclinical experimental designs.

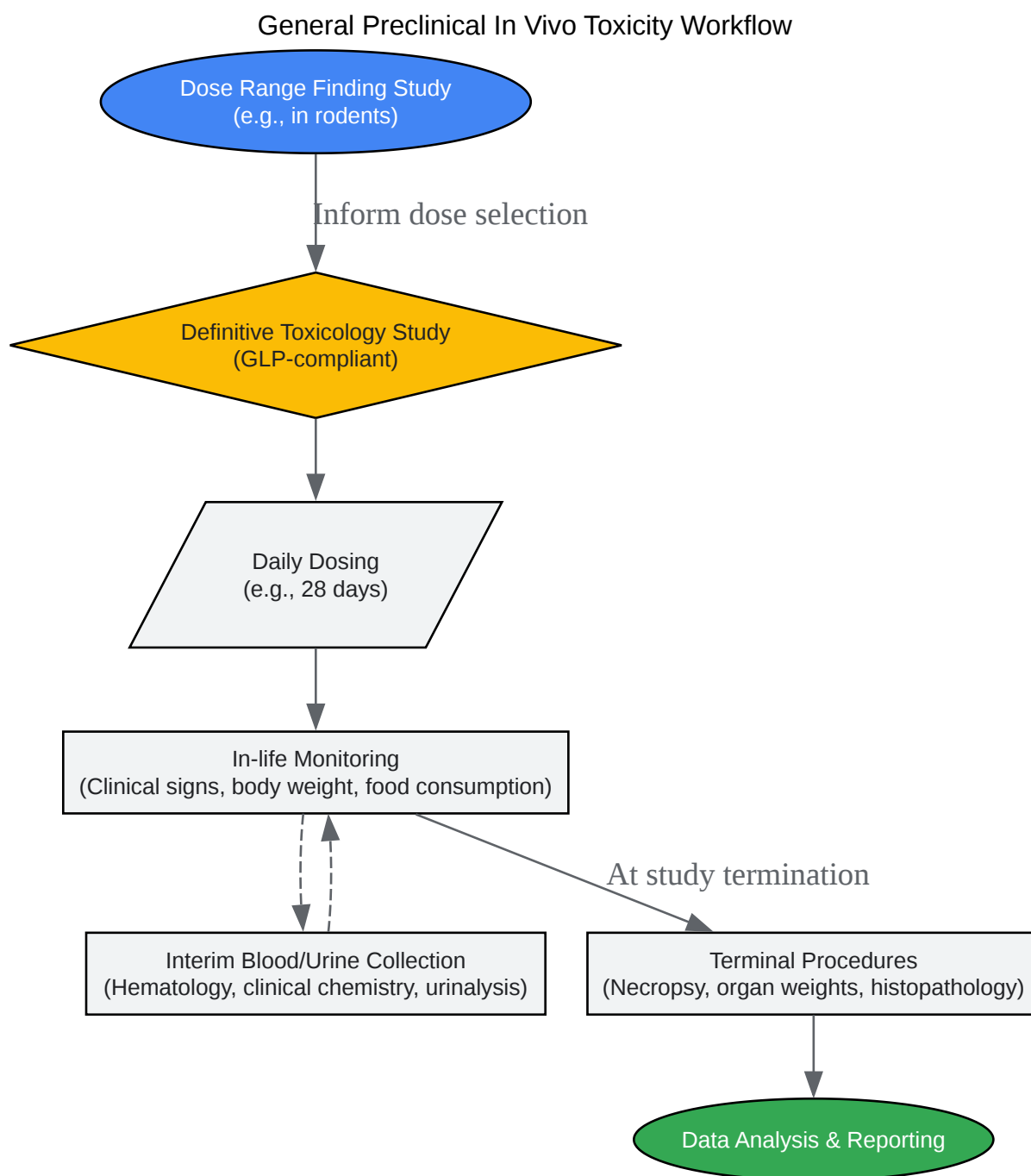
Phase I Clinical Trial Design (NCT04390737)[3][5]

- Study Design: An open-label, multicenter, Phase I/II study. The Phase I portion included dose escalation and dose extension parts.[3]
- Patient Population: Patients with relapsed or refractory non-Hodgkin lymphomas or advanced solid tumors.[3][5]
- Drug Administration: HH2853 was administered orally twice daily (BID) in continuous 28-day treatment cycles.[3]
- Dose Escalation: A Bayesian optimal interval (BOIN) design with accelerated titration was used to evaluate seven predefined dose levels (50, 100, 200, 400, 600, 800, and 1000 mg BID).[3]
- Primary Endpoints: The primary endpoints were safety, dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the recommended phase II dose (RP2D).[3]
- Secondary Endpoints: Secondary endpoints included pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as preliminary anti-tumor efficacy.[3]
- Safety Assessments: Monitoring of adverse events was conducted continuously throughout the study.

Visualizations

Mechanism of Action of (S)-HH2853





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References

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